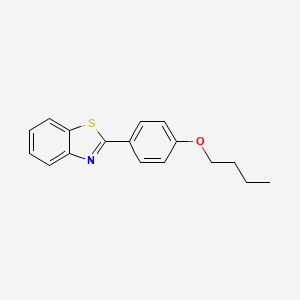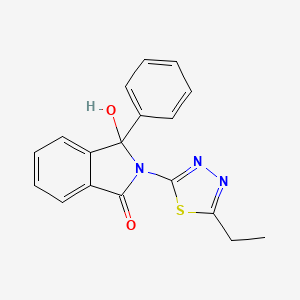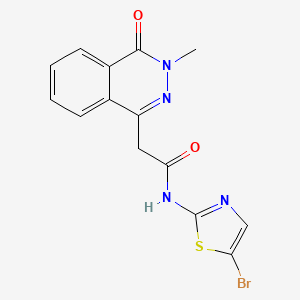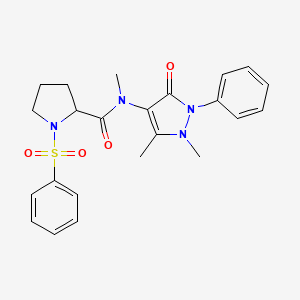![molecular formula C22H14N2O2 B4198362 2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4198362.png)
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
描述
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that features both acridine and isoindole moieties. Acridine derivatives are well-known for their therapeutic properties, particularly in the field of anticancer drugs . The compound’s structure allows it to interact with nucleic acids, making it a valuable candidate for various biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of ortho-toluidine and 2-bromobenzoic acid using Ullmann condensation in ethylene glycol dimethyl ether with copper and anhydrous potassium carbonate.
Cyclization: The resulting product undergoes cyclization in refluxing polyphosphoric acid (PPA) to form 4-methyl-9(10H)-acridinone.
N-Alkylation: The final step involves N-alkylation with different amines to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Bromomethylmethylether (BMME) for bromomethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromomethylation of acridine can yield 4-bromomethylacridine .
科学研究应用
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
作用机制
The mechanism of action of 2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its ability to intercalate with DNA. This intercalation inhibits the synthesis of nucleic acids by blocking the action of DNA metabolizing proteins . The compound targets DNA topoisomerase II, preventing the religation reaction and leading to cell apoptosis .
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer drug.
Nitracrine: Known for its hypoxia-selective cytotoxicity.
Acridinecarboxamide: Undergoing clinical trials for its anticancer properties.
Uniqueness
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of acridine and isoindole moieties, which enhances its ability to interact with nucleic acids and exhibit cytotoxic activities .
属性
IUPAC Name |
2-(acridin-4-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-21-17-9-2-3-10-18(17)22(26)24(21)13-16-8-5-7-15-12-14-6-1-4-11-19(14)23-20(15)16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIACVWPCUHSXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol](/img/structure/B4198286.png)
![N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4198287.png)
![2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE](/img/structure/B4198291.png)



![1-ethyl-3-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198342.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4198350.png)
![[5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B4198354.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4198355.png)
![2-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile](/img/structure/B4198358.png)
![N-[2-(dimethylamino)ethyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4198372.png)
![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)

